REACTION_CXSMILES
|
[Al:1](Cl)(Cl)Cl.O.O.O.O.O.O.[Al:11].[CH3:12][C:13]([O-:15])=[O:14].[Na+]>O>[C:13]([O-:15])(=[O:14])[CH3:12].[Al+3:1].[C:13]([O-:15])(=[O:14])[CH3:12].[C:13]([O-:15])(=[O:14])[CH3:12].[Al:11] |f:0.1.2.3.4.5.6,8.9,11.12.13.14|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Aluminum acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
aluminum
|
Type
|
product
|
Smiles
|
[Al]
|
Name
|
Al
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Al:1](Cl)(Cl)Cl.O.O.O.O.O.O.[Al:11].[CH3:12][C:13]([O-:15])=[O:14].[Na+]>O>[C:13]([O-:15])(=[O:14])[CH3:12].[Al+3:1].[C:13]([O-:15])(=[O:14])[CH3:12].[C:13]([O-:15])(=[O:14])[CH3:12].[Al:11] |f:0.1.2.3.4.5.6,8.9,11.12.13.14|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |